BenchChemオンラインストアへようこそ!

L-Histidinamide

Oxidative stress Cytoprotection Copper chelation

L-Histidinamide (CAS 7621-14-9) is the C-terminal amidated derivative of the proteinogenic amino acid L‑histidine, with the IUPAC name (2S)-2-amino-3-(1H-imidazol-5-yl)propanamide and molecular formula C₆H₁₀N₄O. The amidation of the α‑carboxyl group eliminates the negative charge present in the parent amino acid at physiological pH, alters hydrogen‑bonding capacity, and confers distinct metal‑chelating behaviour mediated by the imidazole side chain.

Molecular Formula C6H12Cl2N4O
Molecular Weight 227.09 g/mol
CAS No. 7621-14-9
Cat. No. B1615857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Histidinamide
CAS7621-14-9
Molecular FormulaC6H12Cl2N4O
Molecular Weight227.09 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)N)N.Cl.Cl
InChIInChI=1S/C6H10N4O.2ClH/c7-5(6(8)11)1-4-2-9-3-10-4;;/h2-3,5H,1,7H2,(H2,8,11)(H,9,10);2*1H
InChIKeyCRBYFJCXMZNLTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Histidinamide (CAS 7621-14-9): A Structurally Differentiated Histidine Amide for Copper-Stress Research, Peptide Design, and Chelation Applications


L-Histidinamide (CAS 7621-14-9) is the C-terminal amidated derivative of the proteinogenic amino acid L‑histidine, with the IUPAC name (2S)-2-amino-3-(1H-imidazol-5-yl)propanamide and molecular formula C₆H₁₀N₄O . The amidation of the α‑carboxyl group eliminates the negative charge present in the parent amino acid at physiological pH, alters hydrogen‑bonding capacity, and confers distinct metal‑chelating behaviour mediated by the imidazole side chain [1]. In systematic screens of 20 free amino acids and 20 amidated amino acids, L‑histidinamide ranked second in copper‑chelating potency among all amidated amino acids, exceeded only by cysteinamide [2]. This compound serves as a C‑terminal amide building block in renin‑inhibitory and coagulation‑modulating peptide design and as the functional head‑group in ionizable cholesterol analogs for lipid nanoparticle (LNP) mRNA delivery [2][3].

Why L-Histidine or Cysteinamide Cannot Replace L-Histidinamide in Copper-Stress Protection, Renin Inhibition, or Delivery Formulations


Although L‑histidine and cysteinamide both exhibit copper‑chelating activity and might appear to be functional substitutes, direct comparative experiments demonstrate that chelation potency does not predict cytoprotective outcome. Cysteinamide displays the highest copper‑chelating capacity among amidated amino acids, yet it fails to protect HaCaT keratinocytes from CuSO₄‑induced cell death and even exhibits intrinsic cytotoxicity at 2–4 mM, whereas L‑histidinamide provides full cytoprotection without toxicity up to 4 mM [1]. Similarly, L‑histidine itself protects cells, but the amide derivative may be preferred in synthetic workflows where a non‑ionizable C‑terminus is required for peptide coupling, conformational constraint, or LNP conjugation [2][3]. In renin‑inhibitory dipeptide glycols, substitution of the C‑terminal leucinamide with histidinamide improves human renin IC₅₀ by approximately 3.3‑fold, demonstrating that the imidazole side‑chain contributes binding interactions not replicable by hydrophobic alkyl amides [4]. These functional divergences mean that generic replacement of L‑histidinamide with a structurally related amino acid or amide can abolish biological activity or introduce toxicity, making independent procurement of the specified compound essential for reproducible results.

L-Histidinamide Procurement Evidence: Quantified Differentiation Against Closest Analogs in Cytoprotection, Renin Inhibition, Coagulation, and mRNA Delivery


Cytoprotection Against CuSO₄-Induced Keratinocyte Death: L‑Histidinamide vs. Cysteinamide and Cysteine

In a head‑to‑head comparison of 20 free amino acids and 20 amidated amino acids, only L‑histidine and L‑histidinamide prevented HaCaT cell death induced by 1.0 mM CuSO₄ at an equimolar concentration (1.0 mM). Cysteinamide, despite exhibiting the highest copper‑chelating activity among amidated amino acids, showed zero cytoprotective effect and became significantly cytotoxic at 2.0–4.0 mM. EDTA, a reference chelator, also failed to protect cells up to 4.0 mM and reduced viability dose‑dependently from 0.25 mM [1].

Oxidative stress Cytoprotection Copper chelation

Suppression of Copper-Induced Oxidative Damage Markers: L‑Histidinamide vs. Cysteinamide and Cysteine

L‑Histidinamide (1.0 mM) significantly suppressed CuSO₄‑induced (1.0 mM) reactive oxygen species (ROS) production, glutathione (GSH) oxidation, lipid peroxidation (TBARS), and protein carbonylation in HaCaT cells. In the same experiments, cysteinamide had no significant effect on any oxidative stress marker, while cysteine enhanced CuSO₄‑induced ROS production and protein carbonylation [1].

Lipid peroxidation Protein carbonylation Glutathione oxidation

Human Renin Inhibition: Histidinamide‑Terminated Dipeptide Glycol vs. Leucinamide Analog

In a structure‑activity study of Boc‑protected dipeptide glycol renin inhibitors, the compound bearing a C‑terminal L‑histidinamide (compound 2) inhibited human renin in vitro with an IC₅₀ of 2.6 × 10⁻⁶ M, compared with an IC₅₀ of 8.7 × 10⁻⁶ M for the corresponding L‑leucinamide analog (compound 1). This represents a 3.3‑fold improvement in potency attributable solely to the C‑terminal amide substitution [1]. The histidinamide derivative also showed no inhibition of pepsin at 10⁻⁴ M, indicating selectivity for renin over the related aspartic protease [1].

Renin inhibitor Dipeptide glycol Structure-activity relationship

In Vitro Coagulation Activity: L‑Histidine Amide Derivatives Shorten Clotting Time vs. Blank Control

Three novel L‑histidine amide derivatives were evaluated for coagulation activity in vitro. Compared with a blank control group, the compounds produced optimal clotting time shortening rates of 39.08% (compound 1 at 0.5 mmol/L), 22.94% (compound 2 at 1.0 mmol/L), and 15.38% (compound 3 at 0.0625 mmol/L) [1]. Molecular docking indicated interactions with thrombin consistent with procoagulant activity [1]. This evidence is class‑level inference, as the base compound L‑histidinamide serves as the synthetic precursor for these derivatives.

Coagulation Thrombin docking Procoagulant

Intracellular mRNA Delivery Enhancement via Histidinamide‑Conjugated Cholesterol (Hchol) LNPs

An ionizable helper cholesterol analog, 3β[L‑histidinamide‑carbamoyl] cholesterol (Hchol), was incorporated into MC3‑ and SM102‑based lipid nanoparticles (LNPs). Hchol‑LNPs exhibited pKa values of approximately 6.03 (MC3 formulation) and 6.61 (SM102 formulation), enabling protonation of the imidazole group in the acidic endosomal environment [1]. Hchol‑LNPs significantly improved mRNA delivery efficiency by enhancing endosomal escape, demonstrated by more effective red blood cell hemolysis at pH 5.5 compared to conventional cholesterol LNPs [1]. In vivo, mRNA delivery was substantially enhanced in mice treated with Hchol‑LNPs; SARS‑CoV‑2 spike mRNA vaccination with Hchol‑LNPs induced potent antigen‑specific antibodies [1]. This is supporting evidence, as the active species is a conjugate rather than free L‑histidinamide.

Lipid nanoparticle mRNA delivery Endosomal escape

L‑Histidinamide: Optimal Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Copper-Induced Oxidative Stress and Cytoprotection Screening in Dermatological Research

L-Histidinamide is the amide of choice for investigating copper-mediated oxidative damage in skin cell models. As demonstrated in HaCaT keratinocyte studies, L‑histidinamide (1.0 mM) uniquely provides full protection against CuSO₄‑induced cell death while suppressing ROS production, glutathione oxidation, lipid peroxidation, and protein carbonylation—activities that the more potent chelator cysteinamide completely lacks [1]. Researchers studying cosmetic or therapeutic interventions for copper‑associated skin aging or Wilson‑disease dermatological manifestations should procure L‑histidinamide rather than cysteinamide or EDTA to ensure mechanistic relevance.

Renin Inhibitor Lead Optimisation and Structure–Activity Relationship Studies

Medicinal chemistry programmes targeting human renin for hypertension should incorporate L‑histidinamide as a C‑terminal building block. The 3.3‑fold IC₅₀ improvement over the leucinamide analog (2.6 × 10⁻⁶ M vs. 8.7 × 10⁻⁶ M) demonstrates that the imidazole moiety contributes measurable binding affinity gains [2]. The selectivity profile—inhibition of human renin without effect on pepsin at 10⁻⁴ M—further supports procurement for selectivity profiling in aspartic protease inhibitor discovery.

Coagulation Modulator Synthesis and Hemostasis Research

L‑Histidinamide serves as the core precursor for synthesising procoagulant L‑histidine amide derivatives. Compounds derived from this scaffold have demonstrated clotting time shortening rates of up to 39.08% in vitro, with molecular docking confirming thrombin engagement [3]. Academic and industrial laboratories developing topical hemostatic agents or investigating coagulation pathway modulation should source L‑histidinamide as a key synthetic intermediate.

Ionizable Lipid Design for mRNA and Nucleic Acid Delivery Systems

L‑Histidinamide is a critical raw material for synthesising 3β[L‑histidinamide‑carbamoyl] cholesterol (Hchol), an ionizable helper lipid that enhances endosomal escape of mRNA‑loaded LNPs. Hchol‑LNPs achieve pKa values of 6.03–6.61, enabling pH‑responsive protonation in the endosome, and outperform conventional cholesterol LNPs in both in vitro hemolysis assays and in vivo mRNA delivery [4]. Biopharmaceutical and vaccine development teams engineering LNP formulations should procure high‑purity L‑histidinamide for Hchol synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Histidinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.